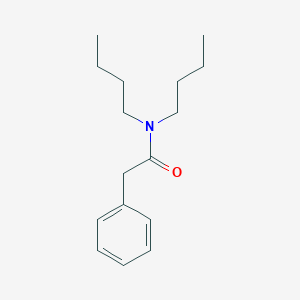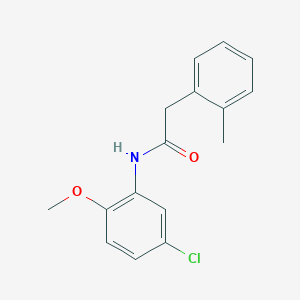
N,N-dibutyl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2-phenylacetamide is an organic compound with the molecular formula C16H25NO. It is a derivative of phenylacetamide where the hydrogen atoms on the nitrogen are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dibutyl-2-phenylacetamide can be synthesized through the reaction of phenylacetamide with butyl halides in the presence of a base. The reaction typically involves the following steps:
Starting Materials: Phenylacetamide and butyl halides (e.g., butyl bromide or butyl chloride).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Procedure: The phenylacetamide is dissolved in the solvent, and the butyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of phenylacetamide and butyl halides.
Continuous Stirring: The reaction mixture is continuously stirred in large reactors to ensure complete mixing and reaction.
Temperature Control: The reaction temperature is carefully controlled to optimize yield and purity.
Automated Purification: Industrial purification methods such as distillation or large-scale chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amides.
Aplicaciones Científicas De Investigación
N,N-dibutyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-dibutyl-2-phenylacetamide can be compared with other similar compounds such as:
N-Phenylacetamide: Lacks the butyl groups and has different chemical and biological properties.
N,N-Dimethylacetamide: Contains methyl groups instead of butyl groups, leading to differences in reactivity and applications.
N,N-Diethylacetamide: Contains ethyl groups, which also result in distinct properties compared to the butyl derivative.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clave InChI |
KNKHTVMCLHDUNM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
SMILES canónico |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)




![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)





